molecular formula C8H13N3O B12933492 N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide CAS No. 64387-74-2

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide

Cat. No.: B12933492
CAS No.: 64387-74-2
M. Wt: 167.21 g/mol
InChI Key: RVPKKLDXFFTADD-UHFFFAOYSA-N
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Description

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is a compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a methyl group at the 1-position of the imidazole ring and an acetamide group attached to the 2-position via an ethyl linker. Imidazole derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize automated reactors and optimized reaction conditions to ensure consistent product quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl group and the acetamide group enhances its potential for diverse applications in research and industry .

Biological Activity

N-(2-(1-Methyl-1H-imidazol-4-yl)ethyl)acetamide, a compound featuring an imidazole ring, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound is characterized by the presence of an imidazole moiety, which is known for its polar and ionizable characteristics. This structure enhances the compound's pharmacokinetic properties, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with imidazole rings possess broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

CompoundActivity AgainstReference
This compoundS. aureus, E. coli
Benzimidazole derivativesVarious pathogens

2. Anticancer Activity

This compound has also been evaluated for its anticancer properties. Imidazole derivatives have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A specific study demonstrated that imidazole compounds can disrupt microtubule formation, leading to cell cycle arrest in cancer cells .

StudyCell LineIC50 (µM)Mechanism
Imidazole derivative studyMCF-7 (breast cancer)52Induces apoptosis
Imidazole derivative studyMDA-MB-231 (triple-negative breast cancer)74Microtubule disruption

3. Anti-inflammatory Effects

The anti-inflammatory potential of imidazole derivatives has been documented in various studies. These compounds can inhibit pro-inflammatory cytokines and reduce inflammation in cellular models. The modulation of inflammatory pathways positions them as candidates for treating inflammatory diseases .

Case Study 1: Synthesis and Evaluation

A recent study synthesized several imidazole derivatives, including this compound, and evaluated their biological activities. The synthesized compounds were tested for antimicrobial and anticancer activities, showing promising results against several pathogens and cancer cell lines.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target proteins involved in disease mechanisms. These studies revealed favorable binding affinities, suggesting potential efficacy as a therapeutic agent .

Properties

CAS No.

64387-74-2

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-[2-(1-methylimidazol-4-yl)ethyl]acetamide

InChI

InChI=1S/C8H13N3O/c1-7(12)9-4-3-8-5-11(2)6-10-8/h5-6H,3-4H2,1-2H3,(H,9,12)

InChI Key

RVPKKLDXFFTADD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCCC1=CN(C=N1)C

Origin of Product

United States

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